molecular formula C13H11ClN2O4 B7580140 5-[[(3-Chloropyridine-4-carbonyl)amino]methyl]-2-methylfuran-3-carboxylic acid

5-[[(3-Chloropyridine-4-carbonyl)amino]methyl]-2-methylfuran-3-carboxylic acid

Cat. No. B7580140
M. Wt: 294.69 g/mol
InChI Key: RTCGCUHHPKHDFO-UHFFFAOYSA-N
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Description

5-[[(3-Chloropyridine-4-carbonyl)amino]methyl]-2-methylfuran-3-carboxylic acid, also known as CPMA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CPMA is a heterocyclic compound that contains a pyridine ring and a furan ring, making it a unique and versatile molecule.

Scientific Research Applications

5-[[(3-Chloropyridine-4-carbonyl)amino]methyl]-2-methylfuran-3-carboxylic acid has been studied extensively for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, this compound has been shown to exhibit anticancer properties by inhibiting the growth of cancer cells. Additionally, this compound has been studied as a potential treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. In biochemistry, this compound has been used as a tool to study protein-ligand interactions and to design new drugs. In materials science, this compound has been used as a building block for the synthesis of new materials with unique properties.

Mechanism of Action

The mechanism of action of 5-[[(3-Chloropyridine-4-carbonyl)amino]methyl]-2-methylfuran-3-carboxylic acid is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that play a role in various biological processes. This compound has been shown to inhibit the activity of proteasomes, which are responsible for degrading damaged or misfolded proteins. Additionally, this compound has been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression. By inhibiting these enzymes, this compound may disrupt cellular processes and lead to the death of cancer cells or the prevention of neurodegeneration.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, depending on the specific application. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, leading to the death of cancer cells. In neurodegenerative diseases, this compound has been shown to protect neurons from oxidative stress and inflammation, which are known to contribute to disease progression. Additionally, this compound has been shown to modulate the immune system and to have anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

5-[[(3-Chloropyridine-4-carbonyl)amino]methyl]-2-methylfuran-3-carboxylic acid has several advantages for use in lab experiments, including its high purity and stability, its ability to inhibit specific enzymes and proteins, and its versatility as a building block for the synthesis of new materials. However, this compound also has some limitations, including its low solubility in water and its potential toxicity at high concentrations. These limitations must be taken into consideration when designing experiments involving this compound.

Future Directions

There are several future directions for research involving 5-[[(3-Chloropyridine-4-carbonyl)amino]methyl]-2-methylfuran-3-carboxylic acid. One direction is to further investigate its potential as a treatment for neurodegenerative diseases. Another direction is to explore its use as a tool for studying protein-ligand interactions and for designing new drugs. Additionally, this compound could be used as a building block for the synthesis of new materials with unique properties, such as optoelectronic materials or materials with catalytic activity. Overall, this compound has great potential for further research and development in various fields.

Synthesis Methods

The synthesis of 5-[[(3-Chloropyridine-4-carbonyl)amino]methyl]-2-methylfuran-3-carboxylic acid involves a multi-step process that begins with the reaction of 3-chloropyridine-4-carboxaldehyde with methyl 3-aminocrotonate, followed by the addition of sodium hydride and 2-methylfuran-3-carboxylic acid. The resulting product is purified by column chromatography to obtain this compound in high yields. This synthesis method has been optimized to produce this compound with high purity and in large quantities, making it suitable for scientific research applications.

properties

IUPAC Name

5-[[(3-chloropyridine-4-carbonyl)amino]methyl]-2-methylfuran-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O4/c1-7-10(13(18)19)4-8(20-7)5-16-12(17)9-2-3-15-6-11(9)14/h2-4,6H,5H2,1H3,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTCGCUHHPKHDFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(O1)CNC(=O)C2=C(C=NC=C2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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